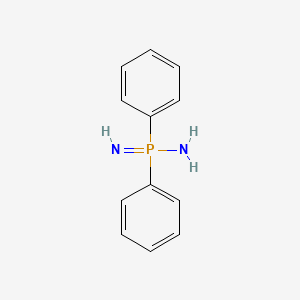

P,P-diphenylphosphinimidic amide

Description

Significance of Phosphinimidic Amides in Contemporary Chemical Science

Phosphinimidic amides, in a broader context, are recognized for their versatile reactivity and coordination capabilities. The presence of both a P=N double bond and an N-H group allows for diverse chemical modifications and interactions. These compounds can act as ligands for a wide array of metal centers, influencing the catalytic activity and selectivity of the resulting complexes. Their ability to form stable, well-defined structures is crucial in the design of catalysts for important organic transformations, such as cross-coupling reactions. Furthermore, the electronic properties of the phosphinimidic amide framework can be readily tuned by varying the substituents on the phosphorus and nitrogen atoms, enabling the rational design of molecules with specific functionalities.

Historical Context and Evolution of Research in P,P-diphenylphosphinimidic Amide Systems

The study of phosphorus-nitrogen compounds, broadly termed phosphazenes, has a rich history dating back to the 19th century. The initial discoveries laid the groundwork for the eventual synthesis and exploration of a vast array of P-N structures, including the more defined class of phosphinimidic amides. Early research in this area was largely fundamental, focusing on understanding the unique bonding and structural characteristics of these inorganic-organic hybrid molecules.

The evolution of research into this compound systems has been propelled by the development of advanced analytical techniques, which have allowed for detailed characterization of their molecular structures and electronic properties. A significant milestone in the field was the ability to synthesize and isolate specific derivatives, which paved the way for their application in more complex chemical systems. For instance, the synthesis of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives has been reported, showcasing the modularity of these systems. The reaction of p-aminoacetophenone with chlorodiphenylphosphine (B86185) serves as a key synthetic route to such compounds. researchgate.net This ability to create tailored phosphinimidic amide structures has been instrumental in their exploration as ligands in catalysis.

Scope and Research Objectives for this compound Studies

Current research on this compound and its derivatives is multifaceted, with several key objectives driving the field forward. A primary focus is the development of novel catalysts for organic synthesis. Researchers are actively exploring how the steric and electronic properties of these ligands can be fine-tuned to achieve higher efficiency, selectivity, and turnover numbers in catalytic cycles. For example, palladium(II) complexes of phosphinic amides have been investigated for their catalytic activity in Suzuki-Miyaura cross-coupling reactions, demonstrating their potential in the formation of carbon-carbon bonds. nih.gov

Another significant research direction is the exploration of their coordination chemistry with a variety of transition metals. Understanding the bonding modes and structural diversity of the resulting metal complexes is crucial for designing new materials with interesting magnetic, optical, or electronic properties.

Furthermore, the synthesis of novel derivatives of this compound remains a vibrant area of investigation. This includes the incorporation of functional groups that can impart specific properties, such as chirality for asymmetric catalysis or photoactive moieties for materials applications. The table below summarizes some key research findings related to derivatives of this compound.

| Research Area | Key Findings |

| Catalysis | Palladium(II) complexes of phosphinic amides have been successfully employed as pre-catalysts in Suzuki-Miyaura cross-coupling reactions, demonstrating good to excellent yields in the synthesis of biaryls. nih.gov |

| Synthesis of Derivatives | The reaction of p-aminoacetophenone with chlorodiphenylphosphine provides a reliable route to N-aryl substituted bis(phosphino)amines, which can be further modified. researchgate.net |

| Coordination Chemistry | Phosphinic amide ligands can coordinate to metal centers through various modes, including N,O-chelation, influencing the geometry and reactivity of the resulting metal complexes. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H13N2P |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

[amino(phenyl)phosphinimyl]benzene |

InChI |

InChI=1S/C12H13N2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,13,14) |

InChI Key |

SCTLOBNXCWHAJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for P,p Diphenylphosphinimidic Amides and Their Derivatives

Established Synthetic Routes to P,P-diphenylphosphinimidic Amide Core Structures

The creation of the fundamental this compound framework can be achieved through several reliable methods. These approaches often serve as the foundation for more complex molecular designs.

Directed Ortho-Lithiation Approaches for Functionalized Derivatives

Directed ortho-lithiation (DoLi) has emerged as a powerful tool for the regioselective functionalization of aromatic rings. In the context of P,P-diphenylphosphinimidic amides, this strategy utilizes the phosphinimidic amide group as a directed metalation group (DMG) to guide the deprotonation of an ortho-position on one of the P-phenyl rings. baranlab.org The resulting organolithium intermediate can then be quenched with a variety of electrophiles, introducing a wide range of substituents.

The effectiveness of the DMG is attributed to its Lewis basic nature, which coordinates to the Lewis acidic lithium cation of the organolithium base (e.g., n-BuLi, sec-BuLi, or t-BuLi), positioning the base for deprotonation at the adjacent ortho-position. baranlab.org This process, known as a complex-induced proximity effect (CIPE), is a key principle in DoLi reactions. baranlab.org The choice of base is critical and can influence the outcome of the reaction. While alkyllithiums are common, highly hindered amide bases like TMPMgCl•LiCl have been shown to be effective for the metalation of electron-poor and sensitive substrates. harvard.edu

A significant application of this methodology is in the diastereoselective synthesis of P-stereogenic phosphinic amides. rsc.orgnih.gov By employing a chiral auxiliary on the amide nitrogen, the two P-phenyl rings become diastereotopic. The chiral auxiliary can then direct the approach of the organolithium base to stereoselectively deprotonate one of the ortho-positions. Subsequent reaction with an electrophile leads to the formation of a P-stereogenic phosphinic amide with high diastereomeric ratios. rsc.orgnih.gov Functionalized derivatives with a variety of ortho-substituents have been prepared using this method. nih.gov

| Electrophile | Ortho-Substituent |

| Cl₂ | Cl |

| Br₂ | Br |

| I₂ | I |

| Me₃SiCl | SiMe₃ |

| Me₃SnCl | SnMe₃ |

| Ph₂P(O)Cl | P(O)Ph₂ |

| CH₃I | CH₃ |

| Allyl bromide | Allyl |

This table showcases a selection of electrophiles used in the ortho-lithiation of P,P-diphenylphosphinimidic amides and the corresponding ortho-substituents introduced.

Synthesis via Aminophosphine (B1255530) and Related Precursor Chemistry

The synthesis of P,P-diphenylphosphinimidic amides can also be approached through the use of aminophosphine precursors. This methodology offers an alternative pathway to the phosphinimidic amide core structure. The specifics of these synthetic routes can vary, but they generally involve the reaction of a suitably substituted aminophosphine with reagents that will lead to the desired phosphinimidic amide.

General Amide Bond Formation Strategies Relevant to Phosphinimidic Amides

The formation of the amide bond is a fundamental transformation in organic chemistry, and many of the established methods can be adapted for the synthesis of phosphinimidic amides. researchgate.netnih.gov These strategies typically involve the coupling of a carboxylic acid (or an activated derivative) with an amine. researchgate.netrsc.org

Common approaches include:

Acyl Halides: The reaction of acyl chlorides or bromides with amines is a straightforward and widely used method for amide synthesis.

Coupling Reagents: A vast array of coupling reagents, such as HATU, HBTU, and T3P, are employed to facilitate amide bond formation by activating the carboxylic acid. rsc.org

Catalytic Methods: To improve the environmental footprint and atom economy, catalytic methods for direct amidation of carboxylic acids with amines have been developed, utilizing transition metal catalysts. rsc.orgacs.org

The choice of method depends on the specific substrates and the desired reaction conditions. numberanalytics.com For instance, milder conditions are often necessary when dealing with sensitive functional groups. organic-chemistry.org Greener and more sustainable approaches, such as those using electrosynthesis or avoiding hazardous reagents, are also gaining prominence. rsc.orgunimi.it An ATP-independent enzymatic strategy for amide bond formation has also been reported, highlighting the diversity of available methods. nih.gov

Preparation of P-Stereogenic Phosphinic Amides

The synthesis of P-stereogenic phosphinic amides, where the phosphorus atom is a chiral center, is of significant interest due to their applications as chiral ligands and organocatalysts. rsc.orgrsc.org

A highly effective method for achieving this is through the diastereoselective directed ortho-lithiation of P,P-diphenylphosphinic amides bearing a chiral auxiliary, as previously mentioned. rsc.orgnih.gov This approach allows for the introduction of a wide range of functional groups at the ortho-position with high levels of stereocontrol. nih.gov

Alternative strategies for accessing P-stereogenic phosphinic amides include:

Palladium-Catalyzed Enantioselective Intramolecular C-H Arylation: This method involves the intramolecular cyclization of N-(2-haloaryl)-P,P-diphenylphosphinimidic amides, catalyzed by a palladium complex with a chiral ligand, to furnish P-stereogenic phosphine (B1218219) oxide derivatives with high enantioselectivity. acs.org

Electrochemically Enabled Cobalt-Catalyzed Enantioselective C-H Annulation: This technique utilizes an electricity-driven cobalt catalyst for the enantioselective reaction of arylphosphinic amides with alkynes to produce P-chiral cyclic phosphorus oxides in good yields and with excellent enantioselectivities. rsc.org

Alkynylation of P-Stereogenic ortho-Aurated and ortho-Iodo Phosphinic Amides: This methodology allows for the synthesis of P-stereogenic dihydrobenzoazaphosphole 1-oxides through the intramolecular hydroamination of chiral o-alkynylphosphinic amides. acs.org

These P-stereogenic phosphinic amides can serve as valuable precursors to other chiral organophosphorus compounds, such as P-stereogenic phosphines, through transformations like acid-catalyzed alcoholysis of the P-N bond. rsc.org

Design and Synthesis of N,N'-Chelating Iminophosphonamide Ligands

N,N'-chelating iminophosphonamide ligands are a class of compounds that have garnered significant attention for their ability to form stable complexes with a variety of metals. nih.govresearchgate.netrsc.org These ligands feature a flexible N-P-N backbone that can coordinate to a metal center in a bidentate fashion. rsc.org

The synthesis of these ligands often starts from readily available precursors. For example, a sterically demanding iminophosphonamine ligand, [(2,6-iPr2C6H3N)P(Ph2)(NtBu)]H, and its lithium derivative have been used to prepare complexes with group 13 elements. nih.govrsc.org The ligand can be deprotonated with an organolithium reagent or a lithium amide to form the corresponding lithium salt, which can then be reacted with metal halides to generate the desired metal complexes. researchgate.net

The steric and electronic properties of the iminophosphonamide ligand can be tuned by varying the substituents on the nitrogen atoms and the phosphorus atom, allowing for the synthesis of a wide range of ligands with tailored coordination properties. researchgate.net

| Ligand Precursor | Deprotonating Agent | Metal Source | Resulting Complex |

| [(2,6-iPr2C6H3N)P(Ph2)(NtBu)]H | --- | AlH₃·NMe₂Et | [LAlH₂]₂ |

| [(2,6-iPr2C6H3N)P(Ph2)(NtBu)]H | --- | AlMe₃ | LAlMe₂ |

| (2,6-iPr2C6H3N)P(Ph2)(NtBu) | --- | BCl₃ | [(2,6-iPr2C6H3N)P(Ph2)(NtBu)]BCl₂ |

| (2,6-iPr2C6H3N)P(Ph2)(NtBu) | --- | AlCl₃ | [(2,6-iPr2C6H3N)P(Ph2)(NtBu)]AlCl₂ |

| (2,6-iPr2C6H3N)P(Ph2)(NtBu) | --- | GaCl₃ | [(2,6-iPr2C6H3N)P(Ph2)(NtBu)]GaCl₂ |

This table illustrates the synthesis of various group 13 metal complexes using a bulky iminophosphonamide ligand. nih.gov

Explorations of Industrial Synthetic Pathways for Amide Derivatives

While the previously discussed methods are highly valuable in a research setting, the transition to an industrial scale often requires the development of more cost-effective, scalable, and sustainable synthetic routes. The direct thermal amidation of carboxylic acids and amines, despite requiring high temperatures, remains a relevant industrial process. unimi.it

Research into more efficient industrial pathways for amide derivatives is ongoing. This includes the development of robust catalytic systems that can operate under milder conditions and with higher turnover numbers. The use of flow chemistry and other process intensification technologies can also play a crucial role in optimizing the industrial synthesis of these compounds. The development of greener methods, which minimize waste and use less hazardous reagents, is a key consideration in modern industrial chemistry. researchgate.net

Coordination Chemistry of P,p Diphenylphosphinimidic Amide Ligands

Ligand Design Principles and Coordination Modes

The electronic and steric properties of P,P-diphenylphosphinimidic amide ligands are central to their coordination behavior. By modifying substituents on the phosphorus and nitrogen atoms, researchers can fine-tune the ligand's characteristics to achieve desired coordination geometries and electronic effects at the metal center.

Analysis of σ-Donor and π-Acceptor Properties

This compound ligands are recognized as being both σ-donors and π-acceptors. nih.gov The primary σ-donation occurs from the lone pair of electrons on the nitrogen atom to a suitable metal orbital. nih.gov The extent of this donation is influenced by the nature of the substituents on the nitrogen and phosphorus atoms. Electron-donating groups enhance the basicity of the nitrogen, leading to stronger σ-donation.

The π-acceptor character arises from the presence of empty π* orbitals within the ligand framework, which can accept electron density from filled metal d-orbitals. nih.govlibretexts.org This back-bonding interaction is a key feature of many phosphine-based ligands and contributes to the stability of the metal-ligand bond. The balance between σ-donation and π-acceptance can be modulated. For instance, the replacement of a methylamino group (-NMe2), a π-donor, with a methylphosphine (B1207260) group (-PMe2), a π-acceptor, can subtly alter the electronic properties of the resulting complex. researchgate.net Computational methods, such as Natural Orbitals for Chemical Valence (NOCV), have been employed to quantify the donor and acceptor properties of related phosphorus ligands, providing insights into the nature of the metal-ligand bond. nih.gov

Exploration of Chelating Versus Bridging Coordination Architectures

A significant aspect of the coordination chemistry of this compound and its analogues is their ability to adopt either a chelating or a bridging coordination mode. rsc.orgnih.gov In a chelating mode, both phosphorus atoms of a bis(diphenylphosphino)amine ligand bind to a single metal center, forming a strained four-membered ring. psu.edu This arrangement can enforce a specific geometry around the metal, which can be beneficial in asymmetric catalysis by creating a rigid and well-defined chiral environment. psu.edursc.org

Alternatively, these ligands can act as bridging units, linking two or more metal centers. rsc.orgnih.gov This bridging architecture can facilitate cooperative interactions between the metal atoms, potentially leading to novel catalytic activities. psu.edu The preference for a chelating versus a bridging mode is influenced by several factors, including the nature of the substituent on the nitrogen atom and the steric bulk of the phosphine (B1218219) groups. rsc.orgnih.govpsu.edu For instance, bulky substituents on the nitrogen atom can favor chelation. rsc.orgnih.gov Thermodynamic studies on related systems have shown that the bridged form is often enthalpically favored, while the chelated form is entropically favored. rsc.orgnih.gov

Investigations into Structurally Responsive Ligand Frameworks

Research into this compound and related ligands has also explored the development of structurally responsive frameworks. These are ligands that can adapt their coordination mode or conformation in response to external stimuli or changes in the chemical environment. This adaptability can be crucial for catalytic processes that involve changes in the coordination sphere of the metal center during the catalytic cycle. The flexibility of the P-N-P backbone in some of these ligands allows for a dynamic equilibrium between different coordination geometries, which can be influenced by solvent, temperature, or the presence of substrates.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The versatility of this compound ligands is further demonstrated by their ability to form complexes with a wide array of metals, from alkali and alkaline earth metals to a broad range of transition metals.

Alkali and Alkaline Earth Metal Complexes

Complexes of this compound and its derivatives with alkali and alkaline earth metals have been synthesized and characterized. ias.ac.innih.govchemrxiv.org The synthesis of these complexes often involves the deprotonation of the corresponding protic ligand followed by reaction with a metal halide or an organometallic precursor. nih.govchemrxiv.org For example, potassium complexes can be prepared by reacting the protic ligand with potassium bis(trimethylsilyl)amide. ias.ac.in These alkali metal complexes can then serve as valuable synthons for the preparation of other metal complexes through salt metathesis reactions. ias.ac.innih.gov

The structures of these complexes, often elucidated by single-crystal X-ray diffraction, reveal a variety of coordination modes, including monomeric, dimeric, and polymeric arrangements. ias.ac.inresearchgate.net The coordination sphere of the metal is typically completed by solvent molecules, such as tetrahydrofuran (B95107) (THF). ias.ac.inresearchgate.net

Transition Metal Complexes: Fe, Rh, Pd, Pt, Ir, Zr, Hf, Sn

The coordination chemistry of this compound ligands with transition metals is particularly extensive. These ligands have been shown to stabilize a variety of transition metal centers, including iron, rhodium, palladium, platinum, iridium, zirconium, hafnium, and tin. The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal precursor, such as a metal halide or a metal complex with labile ligands. mdpi.com

The resulting complexes have been thoroughly characterized using techniques such as multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and single-crystal X-ray diffraction. researchgate.net In many cases, these complexes have been investigated for their potential applications in homogeneous catalysis. For example, palladium complexes of related chiral P-N-P ligands have been studied in asymmetric allylic alkylation reactions. psu.edursc.org Similarly, iridium complexes with anionic P,N ligands have shown high activity in amine alkylation reactions. researchgate.net The coordination of these ligands to platinum has been shown to result in either chelating or bridging complexes, depending on the substituents on the nitrogen atom. rsc.orgnih.gov

Table 1: Selected Transition Metal Complexes with this compound and Analogous Ligands

| Metal | Ligand Type | Coordination Mode | Application/Study | Reference |

|---|---|---|---|---|

| Palladium | Chiral P-N-P | Chelating/Bridging | Asymmetric Catalysis | psu.edursc.org |

| Platinum | N-substituted dppa | Chelating/Bridging | Structural Studies | rsc.orgnih.gov |

| Iridium | Anionic P,N | Chelating | Amine Alkylation Catalysis | researchgate.net |

| Ruthenium | Hemilabile P^N | Chelating | Hydrogen Transfer Reactions | researchgate.net |

Formation of Heterobimetallic Systems and Resultant Metal-Metal Interactions

The this compound ligand and its derivatives are highly effective bridging ligands for the construction of heterobimetallic systems, which feature direct interactions between two different metal centers. The ligand's architecture, combining a hard amide donor and a softer phosphine or iminophosphorane moiety, allows for the stabilization of metals with disparate electronic properties, such as early and late transition metals.

A key strategy involves using tris(phosphinoamide) ligand frameworks to create C3-symmetric bimetallic complexes. nih.govosti.gov These frameworks enforce proximity between the metal centers, facilitating the study of direct metal-metal bonding. For instance, early-late heterobimetallic complexes, such as those combining zirconium and cobalt or niobium and iron, have been synthesized using this approach. osti.govsci-hub.se In these systems, the phosphinoamide ligand supports a donor-acceptor interaction, often from the late transition metal to the early, more electropositive metal. osti.gov

In a notable example, a Zr/Co heterobimetallic complex supported by a tris(phosphinoamide) ligand framework, ICo[Ph2PNiPr]3ZrCl, exhibits a Co-Zr distance of 2.73 Å, indicative of a significant metal-metal interaction. osti.gov Computational studies, specifically Density Functional Theory (DFT), have elucidated this as a donor-acceptor interaction from a filled dz² orbital on the cobalt center to an empty dz² orbital on the zirconium center. osti.gov The strength of this interaction can be tuned by modifying the electronic properties of the ligand substituents. osti.gov

Reduction of such heterobimetallic precursors can lead to the formation of complexes with formal metal-metal multiple bonds. A striking example is the synthesis of a Nb/Fe bimetallic complex, which upon reduction, forms a compound with a Nb≡Fe triple bond. sci-hub.se This complex, Nb(iPrNPPh2)3Fe-PMe3, features an exceptionally short metal-metal distance of 2.1446(8) Å, the shortest ever reported between niobium and another transition metal. sci-hub.se The formation of such systems highlights the ligand's ability to stabilize low-valent metal centers and promote strong metal-metal coupling.

The nature of the metal-metal interaction significantly influences the reactivity of these bimetallic complexes, enabling small molecule activation and unique catalytic transformations not observed in their monometallic counterparts. osti.gov

| Heterobimetallic System | Metal-Metal Distance (Å) | Nature of Interaction | Reference |

| ICo[Ph₂PNⁱPr]₃ZrCl | 2.73 | Co→Zr dative bond | osti.gov |

| Nb(ⁱPrNPPh₂)₃Fe-PMe₃ | 2.1446(8) | Nb≡Fe triple bond | sci-hub.se |

| Fe₂(μ-ⁱPrNPPh₂)₃Fe(PPh₂NHⁱPr) | Not specified | Fe(II)-Fe(I) bond | nih.gov |

| Cl-Nb(ⁱPrNPPh₂)₃Fe-Br | 2.4269(4) | Fe→Nb dative bond | sci-hub.se |

Elucidation of Electronic Structure and Redox Behavior within Coordination Complexes

The electronic structure and redox behavior of complexes containing this compound ligands are intrinsically linked to the nature of the metal centers and the presence of metal-metal interactions. The ligand itself can be redox-active, but more commonly, it serves to modulate the electronic properties of the coordinated metals.

Cyclic voltammetry is a primary tool for probing the redox behavior of these complexes. Studies on early-late heterobimetallic systems have shown that the presence of a metal-metal interaction can significantly alter the redox potentials of the individual metals compared to their monometallic analogues. For example, Zr/Co heterobimetallic complexes were found to be approximately 1.0 V easier to reduce than related monometallic Co tris(phosphine) complexes. osti.gov This shift is attributed to the electronic communication between the two metal centers mediated by the bridging phosphinoamide ligands and the direct metal-metal bond. osti.gov

The oxidation states of the metals in these bimetallic systems can be manipulated through chemical reduction or oxidation. The reduction of a diiron(II) complex bridged by phosphinoamide ligands generates a mixed-valence Fe(II)Fe(I) species. nih.gov Subsequent oxidation with organic azides can then produce mixed-valent Fe(II)Fe(III) imido complexes. nih.gov These transformations demonstrate the ligand's ability to support multiple, stable oxidation states and facilitate electron transfer between the metal centers.

The electronic structure is further elucidated by spectroscopic techniques and computational methods. ⁵⁷Fe Mössbauer spectroscopy, for instance, provides clear evidence for changes in the electronic environment of iron in response to redox events and the strength of metal-metal interactions. sci-hub.se In a series of Nb/Fe complexes, a distinct trend in the isomer shift (δ) was observed, with a decrease in δ corresponding to stronger metal-metal interactions and a more reduced iron center. sci-hub.se The electronic structure of complexes with paramagnetic metal centers, such as Cu(II), has also been investigated, revealing how the ligand framework influences magnetic coupling. nih.gov

| Complex | Redox Transition | Potential (vs. Fc/Fc⁺) | Key Finding | Reference |

| ICo[Ph₂PNⁱPr]₃ZrCl | Co(I) → Co(0) | ~ -2.5 V | ~1.0 V easier to reduce than monometallic Co analogue | osti.gov |

| Fe₂(μ-ⁱPrNPPh₂)₃Fe(η²-ⁱPrNPPh₂) | Fe(II)Fe(II) → Fe(II)Fe(I) | Not specified | Chemical reduction leads to a mixed-valence state | nih.gov |

| Nb(ⁱPrNPPh₂)₃Fe-PMe₃ | Fe(0) → Fe(I) | Not specified | Redox properties are influenced by the Nb≡Fe triple bond | sci-hub.se |

Application of Ligand Field Theory and Molecular Orbital Analysis in this compound Complexes

Ligand Field Theory (LFT) and Molecular Orbital (MO) analysis are indispensable theoretical tools for a deeper understanding of the electronic structure and bonding in this compound complexes. youtube.com These models provide a framework for interpreting spectroscopic data and explaining the observed chemical and physical properties.

MO theory, particularly through Density Functional Theory (DFT) calculations, has been extensively applied to these systems. For heterobimetallic complexes, DFT calculations are crucial for characterizing the nature and strength of metal-metal bonds. osti.gov For example, in the Zr/Co system, MO analysis revealed the donor-acceptor interaction from the filled Co dz² orbital to the empty Zr dz² orbital, forming a σ-type metal-metal bond. osti.gov This analysis helps to rationalize the short Co-Zr bond distance and the observed redox properties. osti.gov

In the case of the Nb/Fe complexes, computational studies were essential to describe the electronic structure and bonding. sci-hub.se The calculations supported the existence of a Nb≡Fe triple bond in the reduced species, composed of one σ and two π bonds, and explained how the introduction of a strongly π-bonding imido ligand on the niobium center disrupts this metal-metal interaction. sci-hub.se

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity and electronic transitions of the complexes. nih.gov In this compound complexes, the HOMO and LUMO are often localized on the metal centers, but with significant contributions from the ligand orbitals. For instance, in metal-metal bonded systems, the HOMO can be a bonding orbital with significant metal character, while the LUMO is often the corresponding antibonding orbital. youtube.com The energy gap between these orbitals (HOMO-LUMO gap) is a key parameter derived from these calculations, correlating with the electronic stability and the energy of the lowest electronic transitions. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful computational method used to study donor-acceptor interactions within these molecules. semanticscholar.org It can quantify the delocalization of electron density from the ligand's nitrogen lone pair to the metal center and between the two metal centers in bimetallic systems, providing a more localized and chemically intuitive picture of the bonding. semanticscholar.org

| Complex/System | Theoretical Method | Key Finding | Reference |

| Zr/Co Heterobimetallics | DFT | Identified Co(dz²) → Zr(dz²) donor-acceptor interaction. | osti.gov |

| Nb/Fe Heterobimetallics | DFT | Characterized the Nb≡Fe triple bond (one σ, two π). | sci-hub.se |

| General Amide Complexes | NBO Analysis | Quantifies n → π* delocalization and donor-acceptor interactions. | semanticscholar.org |

| Diiron Imido Complexes | DFT | Described the bonding and electronic structure in mixed-valent systems. | nih.gov |

Catalytic Applications of P,p Diphenylphosphinimidic Amide Complexes

Homogeneous Catalysis

The catalytic activity of P,P-diphenylphosphinimidic amide complexes is predominantly explored in homogeneous settings, where the catalyst and reactants exist in a single phase. This allows for high catalyst efficiency and selectivity under often mild reaction conditions.

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. While research into the catalytic applications of this compound complexes is ongoing, their potential in certain C-N bond-forming reactions has been noted.

While specific examples for nitrile hydration using this compound complexes are not extensively documented, related phosphinimide-amide complexes have been recognized for their potential in hydroamination catalysis. For instance, Group IV metal complexes featuring a phosphinimide-amide ligand framework have been identified as potential precatalysts for hydroamination reactions, which involve the addition of an N-H bond across a carbon-carbon multiple bond. nih.gov

Hydrofunctionalization reactions, involving the addition of an E-H bond (where E is a heteroatom) across an unsaturated bond, are highly atom-economical processes. This compound complexes have demonstrated significant utility in this area, particularly in hydroboration.

Complexes of this compound and its analogues have proven to be effective catalysts for the hydroboration of carbonyl compounds, particularly ketones. Earth-abundant metals like magnesium, when chelated by a phosphinimino amide ligand, exhibit excellent catalytic activity for the reduction of a wide array of ketones. researchgate.net

Dinuclear magnesium complexes supported by a phosphinimino amide skeleton, in conjunction with pinacolborane (HBpin) as a reducing agent, demonstrate high efficiency in the hydroboration of various ketones under mild conditions. researchgate.net For example, a magnesium complex with an ortho-methyl substituent on the phenyl ring of the ligand shows remarkable capability in reducing different ketone substrates to their corresponding alkoxy-borane products with very high turnover frequencies (TOF). researchgate.net The reaction proceeds efficiently for acetophenone (B1666503) derivatives bearing both electron-donating and electron-withdrawing groups. researchgate.netresearchgate.net

The scope of this catalytic system is illustrated in the table below, showcasing the hydroboration of various ketones. The reactions are typically fast and result in high yields of the desired products. researchgate.netresearchgate.net

Table 1: Hydroboration of Various Ketones Catalyzed by a Phosphinimino Amide Ligated Magnesium Complex Reaction conditions: Ketone (0.5 mmol), catalyst (0.2-1 mol%), HBpin (0.6 mmol), Toluene (2 mL), 25 °C.

In addition to magnesium, complexes of other metals like zirconium and hafnium with chiral this compound derivatives have also been synthesized and characterized for their potential use in ketone hydroboration. acs.org This highlights the adaptability of the phosphinimidic amide ligand framework in supporting various metal centers for catalytic applications.

Hydrofunctionalization Reactions

Hydrosilylation of Alkynes and Ketonesorganic-chemistry.org

A comprehensive review of the scientific literature did not yield specific examples of this compound complexes being employed as catalysts for the hydrosilylation of alkynes and ketones. While the field of catalytic hydrosilylation is extensive, research has predominantly focused on complexes of other ligand systems.

Cross-Coupling Methodologies

While the application of this compound complexes in Heck and Sonogashira reactions is not prominently documented, significant research has been conducted on their use in Suzuki-Miyaura cross-coupling reactions. A notable example involves a palladium(II) complex of a phosphinic amide, [Pd(Ph₂P(O)CH₂NPh)₂]. nih.govnih.govniscpr.res.inresearchgate.net This complex has demonstrated considerable catalytic activity for the coupling of various aryl halides with phenylboronic acid.

The in situ generation of the catalyst from palladium(II) acetate (B1210297) and the phosphinic amide ligand, Ph₂P(O)CH₂NHPh, has proven to be an effective strategy. niscpr.res.inresearchgate.net This catalytic system efficiently promotes the Suzuki-Miyaura cross-coupling of a range of aryl halides under mild conditions, showcasing its potential for synthesizing biaryl compounds with good to excellent yields. nih.govnih.govniscpr.res.inresearchgate.net The reactions typically proceed at room temperature, which is advantageous for thermally sensitive substrates. niscpr.res.in

The catalytic efficiency of the [Pd(Ph₂P(O)CH₂NPh)₂] complex has been systematically studied, with results indicating high turnover numbers. niscpr.res.inresearchgate.net The table below summarizes the catalytic activity of this complex in the Suzuki-Miyaura cross-coupling of different aryl halides with phenylboronic acid.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 100 |

| 4-Bromotoluene | 4-Methylbiphenyl | 95 |

| Bromobenzene | Biphenyl | 90 |

| 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 65 |

| 4-Chloroanisole | 4-Methoxybiphenyl | 55 |

| 2-Bromopyridine | 2-Phenylpyridine | 70 |

Data sourced from Balakrishna et al. niscpr.res.inresearchgate.net

A thorough literature search did not yield specific reports on the application of this compound complexes in Heck and Sonogashira coupling reactions.

There are no specific reports in the scientific literature detailing the use of this compound complexes as catalysts in Kumada cross-coupling reactions. Research in this area has traditionally focused on nickel and palladium complexes with other types of phosphine (B1218219) and N-heterocyclic carbene ligands.

Dehydrogenative Reactions and Applications in Polyamidationlibretexts.org

A review of the current literature did not reveal any studies on the application of this compound complexes in catalyzing dehydrogenative reactions or their use in polyamidation processes.

Amide Reduction and Esterification Pathwaysorganic-chemistry.orgarkat-usa.org

There is no available research data on the use of this compound complexes to catalyze the reduction of amides or to facilitate esterification reactions. The field of amide reduction and esterification is dominated by other classes of catalysts and reagents.

Mechanistic Investigations in Catalytic Cycles

Detailed mechanistic investigations specifically focused on the catalytic cycles involving this compound complexes are not extensively reported in the literature. For the documented Suzuki-Miyaura cross-coupling reaction catalyzed by the [Pd(Ph₂P(O)CH₂NPh)₂] complex, it is proposed that the ligand coordinates to the palladium center in an anionic N,O-chelate fashion. niscpr.res.inresearchgate.net The catalytic cycle is presumed to follow the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, which involves oxidative addition, transmetalation, and reductive elimination steps. However, specific kinetic and computational studies to elucidate the precise mechanism and the role of the phosphinic amide ligand in each elementary step have not been published.

Role of Metal-Ligand Cooperativity in Catalysis

Metal-ligand cooperativity (MLC) is a key concept in the design of advanced catalysts, where the ligand is not merely a spectator but actively participates in bond-making and bond-breaking processes. nih.gov This is particularly relevant for bifunctional ligands like this compound, which possess both a Lewis basic phosphine site and a proton-responsive amide group. This bifunctionality allows the ligand to act in concert with the metal center to facilitate substrate activation and transformation.

One prominent mode of MLC involves the ligand acting as a proton shuttle. In bifunctional iminophosphorane-catalyzed reactions, the iminophosphorane moiety can deprotonate a substrate, while a hydrogen-bond-donor part of the ligand, such as a squaramide, activates the electrophile. nih.gov This creates a well-defined reaction pocket that enhances both reactivity and enantioselectivity. nih.gov The amide group in a this compound ligand can similarly engage in hydrogen bonding or proton transfer events, thereby assisting in substrate activation or stabilizing transition states.

Another form of MLC involves the ligand framework itself being redox-active or undergoing geometric changes to facilitate catalysis. In diiron carbonyl complexes with a PNNP "expanded pincer" ligand, the ligand's methylene (B1212753) linkers can be deprotonated, leading to a dearomatization of the naphthyridine core, which is a form of chemical non-innocence. nih.gov This demonstrates that the ligand can act as both a proton and electron reservoir. While the specific electronic behavior of this compound in this regard is not detailed, the potential for such cooperative mechanisms is inherent in its structure. The geometric and electronic properties of the ligand can be tailored to influence the coordination mode and reactivity of the system. nih.gov

The following table summarizes different modes of metal-ligand cooperativity observed in related catalytic systems, which can be extrapolated to this compound complexes.

| Mode of Cooperativity | Description | Example System |

| Proton Transfer | The ligand participates in proton abstraction from or donation to the substrate. | Bifunctional iminophosphorane catalysts for sulfa-Michael additions. nih.gov |

| Hydrogen Bonding | The ligand stabilizes transition states or intermediates through hydrogen bonding interactions. | Squaramide-containing catalysts creating a defined reaction pocket. nih.gov |

| Redox Activity/Chemical Non-Innocence | The ligand undergoes reversible electronic or structural changes (e.g., dearomatization) to facilitate redox steps. | Diiron carbonyl complexes with a PNNP expanded pincer ligand. nih.gov |

| Geometric Flexibility | The ligand's conformational changes assist in bringing reactants together or stabilizing intermediates. | Tethered π-ligands that can alter their coordination to the metal center. nih.gov |

Influence of Ligand Steric and Electronic Parameters on Catalytic Efficiency

The catalytic efficiency of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. For this compound and related phosphine-based ligands, systematic tuning of these parameters is a powerful strategy for catalyst development.

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphine and amide moieties can significantly alter the electron density at the metal center. This, in turn, affects every stage of the catalytic cycle, from substrate binding to reductive elimination. In cobalt complexes with pentadentate polypyridyl-amine ligands used for hydrogen evolution, the introduction of more basic and conjugating isoquinoline (B145761) groups in place of pyridines resulted in a lower overpotential and higher catalytic activity. nih.gov Density functional theory (DFT) calculations have shown that such modifications can make the protonation of the Co(I) intermediate to the key Co(III)-H species more energetically favorable. nih.gov Similarly, for this compound complexes, modifying the phenyl groups on the phosphorus or the substituents on the amide nitrogen can be used to fine-tune the electronic properties of the catalyst for a specific application.

Steric Effects: The steric bulk of the ligand can control access to the metal center, influence the coordination geometry, and dictate the selectivity of the reaction. In a study of rhodium and iridium complexes with P-S, P-P, and P-O ligands, it was found that a more sterically crowded ligand pocket accelerated migratory CO insertion. nih.gov The relief of steric strain in the transition state was proposed as the driving force for this rate enhancement. nih.gov Bulky ligands can also play a crucial role in preventing catalyst deactivation pathways, such as the formation of inactive dimers or trimers. princeton.edu

The interplay of steric and electronic effects is often complex. The table below presents data from a study on cobalt complexes for H₂ evolution, illustrating how ligand modifications impact key catalytic parameters.

| Complex | Co(II)/Co(I) Potential (V vs. NHE) | TOF (mol H₂ / mol cat / h) |

| [Co(DPA-Bpy)(H₂O)]³⁺ | -0.76 | 1800 |

| [Co(DPA-1-MPI)(H₂O)]³⁺ | -0.59 | 5800 |

| [Co(DPA-3-MPI)(H₂O)]³⁺ | -0.88 | 180 |

Data adapted from a study on cobalt complexes for photocatalytic H₂ production, illustrating the impact of ligand structure on redox potential and turnover frequency (TOF). nih.gov

These findings from related systems provide a clear rationale for the targeted design of this compound ligands with optimized steric and electronic profiles to achieve high efficiency and selectivity in catalysis.

Catalyst Regeneration and Deactivation Pathways

The long-term stability and regenerability of a catalyst are critical for its practical application, particularly in industrial settings. Catalyst deactivation can occur through various chemical and physical pathways, leading to a loss of activity and/or selectivity over time. While academic research often focuses on optimizing initial activity, understanding deactivation is crucial for developing robust catalytic systems. princeton.edu

For transition metal complexes, including those with phosphine and amide ligands, several deactivation pathways have been identified. In palladium-catalyzed polymerization reactions using phosphinesulfonato ligands, irreversible deactivation was observed through the reaction of palladium-alkyl complexes with palladium-hydride species or with the free ligand generated from reductive elimination. d-nb.info This leads to the formation of saturated alkanes and inactive bis(chelate)palladium complexes. d-nb.info Another identified pathway involves the scrambling of palladium-bound alkyl groups and phosphorus-bound aryl groups, leading to modified, and potentially less active, ligand structures. d-nb.info

In the context of iridium-based catalysts for formic acid dehydrogenation, which can feature picolinamide (B142947) ligands structurally related to this compound, deactivation can proceed via protonation of the amide moiety. researchgate.net This can induce a change in the ligand's coordination mode from the active N,N-coordination to a less active N,O-coordination, ultimately leading to the formation of inactive dimeric species. researchgate.net

Common deactivation pathways for related transition metal catalysts are summarized below:

| Deactivation Pathway | Description | Example System |

| Ligand Degradation/Modification | The ligand undergoes chemical transformation, such as P-C bond cleavage or scrambling of substituents. | Palladium(II)phosphinesulfonato complexes in polymerization. d-nb.info |

| Formation of Inactive Dimers/Oligomers | Catalyst molecules aggregate to form multinuclear species with lower or no catalytic activity. | Crabtree's catalyst can form inactive trimers at high concentrations. princeton.edu |

| Change in Ligand Coordination Mode | The ligand rearranges its binding to the metal center, leading to a less active or inactive complex. | Iridium(III) picolinamide catalysts switching from N,N to N,O coordination. researchgate.net |

| Formation of Off-Cycle Species | The catalyst is trapped in a stable, off-cycle state from which it cannot easily re-enter the catalytic loop. | Formation of stable palladium hydride complexes that react unproductively with alkyl intermediates. d-nb.info |

| Metal Leaching/Precipitation | The metal center leaches from the ligand or precipitates as bulk metal (e.g., palladium black). | Observed in some palladium-catalyzed cross-coupling reactions. d-nb.info |

Strategies to mitigate these deactivation pathways often involve ligand design. For example, introducing bulky steric groups can prevent the formation of inactive catalyst dimers. princeton.edu The choice of counter-ion can also influence stability, with less coordinating anions sometimes leading to more robust catalysts. princeton.edu For this compound complexes, a thorough investigation of their stability under catalytic conditions is essential for their future application. This includes identifying the specific deactivation mechanisms at play and developing strategies, either through ligand modification or process engineering, to enhance their operational lifetime and enable efficient regeneration.

Advanced Structural and Spectroscopic Analysis of P,p Diphenylphosphinimidic Amide Architectures

Solid-State Structural Elucidation via X-ray Diffraction

X-ray diffraction stands as a cornerstone technique for the precise determination of molecular and crystal structures. For P,P-diphenylphosphinimidic amides and their analogs, this method provides invaluable insights into their three-dimensional arrangements, revealing the subtleties of bond lengths, angles, and the conformational preferences that are fundamental to their chemical behavior.

The conformational preferences of the phenyl groups attached to the phosphorus atom are also of significant interest. These preferences are often dictated by steric hindrance and the potential for intramolecular interactions. In related phosphinic amides, such as N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, the phosphorus atom also displays a distorted tetrahedral geometry, with bond angles deviating from the ideal 109.5°. Specifically, the N-P-C and C-P-C angles are often smaller, while the O-P-C and O-P-N angles are larger.

To illustrate the typical geometric parameters found in related structures, the following table presents selected crystallographic data for a structural isomer of P,P-diphenylphosphinimidic amide.

| Parameter | Value |

| Compound | P,P-Diphenyl-N-(1,1,2,2-tetraphenyl-1λ5-diphosphanylidene)phosphinous amide |

| Formula | C₃₆H₃₀NP₃ |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 9.3026 (13) |

| b (Å) | 10.8167 (15) |

| c (Å) | 29.750 (4) |

| β (˚) | 98.589 (6) |

| V (ų) | 2960.0 (7) |

| P=N bond (Å) | 1.5690 (10) |

| P-N single bond (Å) | 1.6755 (11) |

| Data sourced from references researchgate.netnih.gov. |

The solid-state packing of P,P-diphenylphosphinimidic amides is a result of a complex network of intermolecular interactions. These noncovalent forces, although individually weak, collectively dictate the supramolecular architecture and influence the macroscopic properties of the material.

Hydrogen bonding is a predominant force in the crystal packing of phosphinimidic amides containing N-H moieties. The amide proton can act as a hydrogen bond donor, while the oxygen atom of the phosphinyl group (P=O) or other acceptor atoms can participate as acceptors. In many phosphinic amide crystal structures, molecules are linked by N–H···O hydrogen bonds, often forming chains or more complex networks. nih.gov The presence of these hydrogen bonds significantly influences the melting points and solubility of the compounds. mdpi.com Weaker C–H···O hydrogen bonds can also contribute to the stability of the crystal lattice.

The phenyl groups in this compound provide opportunities for aromatic π-π stacking and C-H···π interactions. π-π stacking interactions occur between the aromatic rings of adjacent molecules and are crucial in the formation of layered or columnar structures. rsc.orgrsc.orgnih.gov The geometry of these interactions can vary from face-to-face to edge-to-face arrangements. rsc.org

To gain a deeper, quantitative understanding of the intermolecular interactions at play, computational methods such as Hirshfeld surface analysis and PIXEL calculations are employed.

The following table illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface area in related phosphoramidate (B1195095) structures.

| Contact Type | Contribution (%) - Molecule 1 | Contribution (%) - Molecule 2 |

| H···H | 62.3 | 62.8 |

| H···O/O···H | 13.1 | 12.8 |

| H···C/C···H | 12.4 | 12.7 |

| H···F/F···H | 8.2 | 7.8 |

| Data for N-(2-fluorobenzoyl)-N′,N″-diisopropylphosphoric triamide, from reference nih.gov. |

PIXEL calculations provide a method for calculating the lattice energy of a crystal by summing the interaction energies between a central molecule and all its neighbors. This approach allows for the partitioning of the total interaction energy into coulombic, polarization, dispersion, and repulsion components for each molecular pair, offering a detailed energetic perspective on the forces holding the crystal together.

Stereochemical Investigations: P-Stereochemistry and Chirality in Crystalline Forms

The stereochemistry of this compound and its derivatives is a critical aspect that influences their chemical reactivity, coordination properties, and potential applications in areas such as asymmetric catalysis. The phosphorus atom in these compounds can be a stereocenter, leading to the existence of enantiomers and diastereomers. Investigations into the P-stereochemistry and chirality in the crystalline forms of these compounds provide fundamental insights into their three-dimensional structures.

X-ray crystallography is the definitive method for determining the absolute configuration of chiral phosphorus centers in the solid state. By analyzing the diffraction patterns of single crystals, researchers can precisely map the spatial arrangement of atoms, including the substituents around the phosphorus atom. This technique allows for the unambiguous assignment of the (R) or (S) configuration at the P-center.

Solution-State Spectroscopic Characterization and Dynamic Processes

The behavior of this compound and its derivatives in solution is often complex, involving dynamic processes such as tautomerism, isomerism, and aggregation. A comprehensive understanding of these phenomena is essential for controlling their reactivity and for their application in solution-based processes. Various spectroscopic techniques are employed to probe the structural and dynamic features of these compounds in the solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ⁶Li, ²⁹Si) for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and investigation of dynamic processes of P,P-diphenylphosphinimidic amides in solution. Multinuclear NMR experiments provide a wealth of information about the molecular framework, electronic environment, and intermolecular interactions.

¹H NMR: Proton NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The chemical shifts of the N-H protons can be particularly informative about hydrogen bonding and the presence of different tautomeric forms.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms, especially those directly bonded to phosphorus or nitrogen, are sensitive to changes in the electronic structure and conformation.

³¹P NMR: Phosphorus-31 NMR is arguably the most crucial NMR technique for studying these compounds. The ³¹P chemical shift is highly sensitive to the coordination number, oxidation state, and geometry of the phosphorus center. It is instrumental in identifying different phosphorus-containing species in solution, including tautomers, isomers, and aggregates.

⁶Li and ²⁹Si NMR: When these compounds are used as ligands for lithium salts or are derivatized with silicon-containing groups (e.g., -SiMe₃), ⁶Li and ²⁹Si NMR, respectively, provide direct probes into the coordination environment around these specific nuclei.

Elucidation of Tautomerism and Isomerism

P,P-diphenylphosphinimidic amides can exist in different tautomeric forms, most commonly the amide and imidic acid forms. researchgate.net NMR spectroscopy is a powerful technique to study this tautomeric equilibrium in solution. The presence of distinct sets of signals in the ¹H, ¹³C, and ³¹P NMR spectra corresponding to each tautomer allows for their identification and quantification. researchgate.net For instance, the ¹H NMR spectrum might show separate signals for the N-H proton of the amide form and the O-H proton of the imidic acid form. researchgate.net Similarly, the ³¹P NMR spectrum would exhibit different chemical shifts for the phosphorus atom in the two tautomeric structures.

Isomerism, such as the presence of cis and trans isomers arising from restricted rotation around the P-N or C-N bonds, can also be investigated using NMR. nih.gov The different spatial arrangements of the substituents in these isomers lead to distinct chemical shifts and coupling constants. Variable-temperature NMR studies can provide information on the energy barriers for the interconversion between isomers. nih.gov

| Isomer | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Key Observations |

| cis-isomer | Signals for N-H and formyl protons appear as singlets. | Signals appear at a higher field compared to the trans-isomer. | Predominates in the equilibrium mixture. nih.gov |

| trans-isomer | Signals for N-H and formyl protons appear as doublets with a noticeable coupling constant. | Signals appear at a lower field compared to the cis-isomer. | Lower proportion in the equilibrium mixture. nih.gov |

Studies of Solution-State Aggregation and Intermolecular Dynamics

In solution, P,P-diphenylphosphinimidic amides and their derivatives, particularly their metalated forms, can form aggregates. NMR spectroscopy is a key technique for studying these aggregation phenomena and the associated intermolecular dynamics. nih.gov Changes in chemical shifts, line broadening, and the observation of new signals upon changes in concentration or temperature can indicate the formation of dimers, trimers, or higher-order aggregates.

Diffusion-ordered spectroscopy (DOSY) is a powerful NMR experiment that can be used to determine the diffusion coefficients of different species in solution. By measuring how quickly molecules diffuse, one can estimate their size, which helps in identifying the state of aggregation. For example, a dimer would be expected to diffuse more slowly (and thus have a smaller diffusion coefficient) than a monomer.

Analysis of Ligand-Metal Interactions via Coupling Constants

When a this compound acts as a ligand and coordinates to a metal center, NMR spectroscopy provides a direct means to probe the ligand-metal interaction. The coordination of the phosphorus atom to a metal often results in a significant change in the ³¹P chemical shift.

Furthermore, scalar coupling (J-coupling) between the phosphorus nucleus and the metal nucleus (if the metal has a spin-active isotope) can be observed. The magnitude of this coupling constant, for example, ¹J(³¹P-¹⁹⁵Pt) or ¹J(³¹P-⁷⁷Se), provides valuable information about the strength and nature of the P-metal bond. Similarly, two-bond couplings, such as ²J(³¹P-³¹P) in bidentate phosphine (B1218219) complexes, can provide insights into the geometry of the metal complex. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Mechanistic Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure, bonding, and functional groups present in P,P-diphenylphosphinimidic amides. pitt.eduresearchgate.net These methods are particularly useful for identifying characteristic vibrational modes and for studying mechanistic aspects of reactions involving these compounds.

The IR and Raman spectra of these compounds are characterized by several key vibrational bands:

Amide Bands: Similar to peptides and proteins, P,P-diphenylphosphinimidic amides exhibit characteristic amide bands. researchgate.net

Amide I: Primarily associated with the C=O stretching vibration, typically observed in the region of 1600-1700 cm⁻¹. researchgate.net The position of this band is sensitive to hydrogen bonding and the conformation of the molecule.

Amide II: Arises from a combination of N-H in-plane bending and C-N stretching vibrations and appears in the 1470-1570 cm⁻¹ range. researchgate.net

Amide III: A complex mode involving C-N stretching, N-H bending, and other vibrations, found between 1200 and 1350 cm⁻¹. pitt.eduresearchgate.net

P=N and P-N Vibrations: The stretching vibrations of the phosphinimidic moiety (P=N) and the P-N single bond give rise to characteristic bands in the IR and Raman spectra. The positions of these bands are indicative of the bond order and the electronic environment around the phosphorus and nitrogen atoms.

Phenyl Group Vibrations: The aromatic rings of the diphenylphosphino group exhibit characteristic C-H and C=C stretching and bending vibrations.

By analyzing the shifts in these vibrational frequencies upon isotopic substitution (e.g., deuteration of the N-H group), coordination to a metal, or changes in the chemical environment, researchers can gain detailed insights into the molecular structure and bonding. For example, a shift in the Amide I band to lower wavenumbers can indicate the involvement of the carbonyl group in hydrogen bonding.

Raman spectroscopy is particularly advantageous for studying these compounds in aqueous solutions due to the weak Raman scattering of water. Polarized Raman measurements can provide additional information about the symmetry of the vibrational modes. pitt.eduresearchgate.net Together, IR and Raman spectroscopy offer a powerful approach for the vibrational analysis of P,P-diphenylphosphinimidic amides and for probing the mechanisms of their reactions.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Amide I | 1600-1700 | Primarily C=O stretching. researchgate.net |

| Amide II | 1470-1570 | N-H in-plane bending and C-N stretching. researchgate.net |

| Amide III | 1200-1350 | Complex mode of C-N stretching and N-H bending. pitt.eduresearchgate.net |

| P=N Stretch | Varies | Stretching of the phosphinimidic bond. |

| P-N Stretch | Varies | Stretching of the phosphorus-nitrogen single bond. |

Advanced Spectroscopic Probes for Electronic and Redox Properties (e.g., EPR, XANES, XPS, Mössbauer Spectroscopies)

The electronic environment and redox behavior of this compound and its derivatives can be interrogated using a suite of powerful spectroscopic methods. These techniques provide insights into orbital energies, oxidation states, and the nature of metal-ligand interactions in coordinated complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a highly sensitive technique for the characterization of paramagnetic species, including organic radicals and transition metal complexes. In the context of this compound, EPR studies are particularly informative when the ligand is coordinated to a paramagnetic metal center or when it is functionalized with a radical moiety. For instance, a study on a family of P,P-diphenylphosphinic amide-TEMPO radicals revealed very weak intermolecular ferromagnetic interactions, a finding supported by Density Functional Theory (DFT) calculations. researchgate.net The analysis of the EPR spectra, including the g-factor and hyperfine coupling constants, provides detailed information about the distribution of the unpaired electron density within the molecule.

X-ray Absorption Near Edge Structure (XANES) and X-ray Photoelectron Spectroscopy (XPS): XANES and XPS are powerful surface-sensitive techniques that provide information about the elemental composition and chemical states of atoms within a molecule.

XPS, in particular, can be used to probe the core-level electron binding energies of the constituent elements of this compound, such as phosphorus, nitrogen, carbon, and oxygen. Variations in these binding energies are indicative of changes in the chemical environment. For example, in amide-functionalized covalent triazine frameworks, the N 1s XPS spectrum shows a characteristic peak for the amide group at approximately 400.6 eV. researchgate.net Similarly, the C 1s spectrum exhibits a peak corresponding to the carbon in the amide group around 288.9 eV. researchgate.net In studies of other amide-containing systems, the N 1s core levels are observed around 399.9 eV and 401.4 eV, corresponding to unprotonated and protonated amine/amide species, respectively. rsc.org For PFPA-modified surfaces, amine/amide nitrogen species are identified at a binding energy of 400.5 eV. nih.gov

The following table summarizes representative XPS binding energies for elements in amide-containing compounds, which can be extrapolated to predict the expected values for this compound.

| Element | Core Level | Functional Group | Representative Binding Energy (eV) |

| Nitrogen | N 1s | Amide | ~400.5 - 400.6 researchgate.netnih.gov |

| Carbon | C 1s | Amide (N-C=O) | ~288.9 - 289.1 researchgate.netrsc.org |

| Oxygen | O 1s | Amide (C=O) / P=O | ~531.3 - 532.4 researchgate.net |

| Phosphorus | P 2p | Phosphinamide | ~133.5 (in phosphate (B84403) esters) rsc.org |

Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly specific technique for studying nuclei of certain isotopes, most notably ⁵⁷Fe. While not directly applicable to this compound itself, it becomes an invaluable tool when the ligand is used to form iron complexes. The technique is exquisitely sensitive to the oxidation state, spin state, and coordination environment of the iron atom. mdpi.com By analyzing the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine splitting, one can deduce detailed information about the electronic structure at the iron center and the nature of the Fe-N and Fe-P bonds. mdpi.com

UV-Vis Spectrophotometry for Photoresponsive Characteristics

UV-Vis spectrophotometry is a fundamental technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound and its derivatives promotes electrons from lower-energy molecular orbitals to higher-energy ones. The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the molecular structure.

Amides generally exhibit absorption bands in the UV region. researchgate.net For instance, primary and secondary amides show distinct UV-visible spectra, and theoretical calculations can be used to complement the experimental findings. researchgate.net The electronic transitions in this compound are expected to involve π → π* transitions associated with the phenyl rings and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The position and intensity of these bands can be sensitive to solvent polarity and substitution on the phenyl rings or the amide nitrogen.

The table below presents typical UV-Vis absorption data for related amide compounds, illustrating the electronic transitions observed.

| Compound Type | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Primary Amides | Various | ~200-250 | Variable | n → π* / π → π |

| Secondary Amides | Various | ~210-260 | Variable | n → π / π → π |

| Coumarin-3-carbamides | Various | ~250-400 | Variable | π → π |

Correlation of Molecular Structure, Spectroscopic Signatures, and Chemical Reactivity

The spectroscopic data obtained from the aforementioned techniques are not merely descriptive but provide a foundation for understanding and predicting the chemical reactivity of this compound and its derivatives.

The correlation between molecular structure and spectroscopic signatures is fundamental. For example, modification of the substituents on the phenyl rings of the phosphinimidic amide ligand will alter the electronic properties of the molecule, which will be directly reflected in the XPS core-level binding energies and the UV-Vis absorption spectra. Electron-donating groups are expected to decrease the binding energies and cause a red-shift (bathochromic shift) in the λ_max values, while electron-withdrawing groups would have the opposite effect.

These spectroscopic signatures, in turn, correlate with the chemical reactivity of the molecule. For instance, the energies of the frontier molecular orbitals, which can be inferred from UV-Vis and electrochemical data, are crucial in determining the molecule's behavior as a nucleophile or electrophile and its ability to participate in redox reactions. The coordination of this compound to metal centers, as probed by techniques like Mössbauer spectroscopy (for iron complexes) and EPR, directly influences the reactivity of both the ligand and the metal. The spectroscopic features of the resulting complexes can provide insights into their potential as catalysts, where the electronic environment of the metal center is critical for substrate activation. rsc.org

In essence, a multi-spectroscopic approach allows for the development of a comprehensive model that links the molecular architecture of this compound to its electronic structure and, consequently, its chemical behavior. This understanding is instrumental in the rational design of new ligands and functional materials with tailored properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in understanding various aspects of P,P-diphenylphosphinimidic amide and related phosphinic amides. These studies encompass geometry optimization, prediction of spectroscopic features, rationalization of reaction mechanisms, and in-depth analysis of chemical bonding.

Geometry Optimization and Electronic Structure Calculations

DFT methods are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of this compound, these calculations have revealed a distorted tetrahedral geometry around the central phosphorus atom. researchgate.net For instance, in N-(3,5-dimethylphenyl)-P,P-diphenylphosphinic amide, the bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°. researchgate.net Specifically, the N–P–C and C–P–C angles are smaller, while the O–P–C and O–P–N angles are larger. researchgate.net This distortion is a common feature in such compounds. researchgate.net

Similarly, in a structural isomer, P,P-diphenyl-N-(1,1,2,2-tetraphenyl-1λ5-diphosphanylidene)phosphinous amide, the phosphorus(V) atom also adopts a distorted tetrahedral geometry, while the phosphorus(III) atoms are trigonal pyramidal. nih.gov These computational findings are often validated by comparison with experimental data from single-crystal X-ray diffraction. nih.govresearchgate.net

Electronic structure calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. researchgate.netnih.gov DFT calculations have been used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a key parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters for N-(3,5-dimethylphenyl)-P,P-diphenylphosphinic amide

| Parameter | Value (°) |

| N–P–C1 | 102.29 (12) |

| N–P–C2 | 108.97 (12) |

| C1–P–C2 | 107.14 (12) |

| O–P–C1 | 113.07 (12) |

| O–P–C2 | 110.62 (12) |

| O–P–N | 114.24 (13) |

Data sourced from a study on N-(3,5-dimethylphenyl)-P,P-diphenylphosphinic amide. researchgate.net

Prediction of Spectroscopic Features and Vibrational Modes

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data, such as infrared (IR) spectra. nih.govresearchgate.net By calculating the vibrational frequencies of a molecule, researchers can assign the absorption bands observed in experimental IR spectra to specific molecular motions, known as vibrational modes. diva-portal.orgmdpi.com This is particularly useful for complex molecules where experimental spectra can be difficult to interpret due to overlapping peaks. nih.gov

For amide-containing compounds, the amide I region of the IR spectrum, which primarily corresponds to the C=O stretching vibration, is particularly sensitive to the molecule's conformation and hydrogen bonding interactions. researchgate.netdiva-portal.org DFT calculations can accurately predict the frequencies of these amide I modes, aiding in the structural analysis of peptides and other amide-containing molecules. nih.govresearchgate.net The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, and by considering environmental effects such as solvation. rsc.org

A vibrational analysis based on DFT calculations can also help to unravel the IR band assignments for related compounds, providing a comprehensive understanding of their spectroscopic properties. researchgate.net

Rationalization of Reaction Mechanisms and Energy Landscapes

A transition state represents the highest energy point along the reaction coordinate and is a critical species in determining the rate of a reaction. DFT calculations can be used to locate and characterize the geometry and energy of transition states. researchgate.net For example, in the study of amide bond formation, DFT has been used to identify the transition states involved in both stepwise and concerted mechanisms. researchgate.net The stability of these transition states directly influences the feasibility of a particular reaction pathway.

The energy difference between the reactants and the transition state is known as the activation energy or free energy barrier. DFT calculations can provide quantitative estimates of these barriers, which are essential for understanding reaction kinetics. researchgate.net A lower energy barrier corresponds to a faster reaction. By comparing the calculated activation energies for different possible pathways, the most likely reaction mechanism can be determined. For instance, in ammonia-catalyzed amide bond formation, DFT calculations have been used to compare the kinetic feasibility of stepwise and concerted mechanisms by analyzing their respective reaction force profiles and activation energies. researchgate.net

Analysis of Bonding and Electronic Properties (e.g., Atoms in Molecules (AIM) Theory, Natural Bond Orbital (NBO) Analysis)

To gain a deeper understanding of the bonding and electronic interactions within a molecule, advanced computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are employed.

NBO analysis provides a localized picture of chemical bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to intuitive chemical concepts such as bonds, lone pairs, and antibonding orbitals. researchgate.netnih.gov This method allows for the quantification of donor-acceptor interactions, such as hyperconjugation and hydrogen bonding. researchgate.netnih.gov In the context of amides, NBO analysis has been used to diagnose and rationalize amide-amide hydrogen bonding and to understand the influence of backbone conformation on these interactions. researchgate.netnih.gov The stabilization energies derived from NBO analysis can serve as an indicator of the strength of these interactions. researchgate.netnih.gov

Quantification of Intermolecular Interaction Energies (e.g., Symmetry-Adapted Perturbation Theory (SAPT) Analysis)

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze and understand noncovalent interactions between molecules. q-chem.comresearchgate.net Unlike supermolecular approaches that calculate the interaction energy by subtracting the energies of the isolated monomers from the energy of the complex, SAPT directly calculates the interaction energy as a sum of physically meaningful components. q-chem.com This approach avoids the basis set superposition error (BSSE) that can affect supermolecular calculations. nih.gov

The primary components of the SAPT interaction energy are:

Electrostatics (Eels): The classical interaction between the static charge distributions of the monomers.

Exchange (Eexch): A purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space.

Induction (Eind): The distortion of the electron cloud of one monomer due to the static electric field of the other.

Dispersion (Edisp): A quantum mechanical attraction arising from the correlated fluctuations of electron density in the interacting monomers.

Each of these terms can be further broken down into contributions from different orders of perturbation theory, providing a detailed picture of the forces driving intermolecular association. udel.edu

In the context of this compound, a SAPT analysis would provide quantitative insights into the nature of the hydrogen bonds and other noncovalent interactions that govern its crystal packing and solution-phase behavior. For instance, it could elucidate the relative contributions of electrostatic, induction, and dispersion forces to the stability of the dimeric and catemeric structures formed through N-H···N and N-H···O hydrogen bonds.

A typical SAPT calculation involves defining the monomer units and the geometry of the intermolecular complex. The calculation then proceeds to compute the various energy components. The results can be summarized in a table to compare the magnitudes of the different contributions to the total interaction energy.

Table 1: Illustrative SAPT Interaction Energy Components for a Hypothetical this compound Dimer

| Interaction Component | Energy (kcal/mol) | Physical Interpretation |

| Electrostatics (Eels) | -15.0 | Attraction/repulsion between static charge distributions |

| Exchange (Eexch) | 20.0 | Pauli repulsion |

| Induction (Eind) | -5.0 | Polarization of one molecule by the other |

| Dispersion (Edisp) | -8.0 | Correlated electron fluctuations |

| Total SAPT0 Interaction Energy | -8.0 | Sum of the above components |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require a specific SAPT calculation for the this compound dimer.

The data from such an analysis would be invaluable for understanding the structure-directing role of different functional groups within the molecule and for the development of accurate force fields for larger-scale molecular simulations. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the dynamics, thermodynamics, and conformational landscape of molecules.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that calculates the electronic structure and nuclear motion on-the-fly, based on density functional theory (DFT). wikipedia.org Unlike classical MD which relies on pre-parameterized force fields, CPMD treats the electronic degrees of freedom as fictitious dynamical variables, allowing for the simulation of chemical reactions and other processes involving changes in electronic structure. wikipedia.orgaps.org This method is particularly useful for studying systems where electronic polarization and charge transfer are important. wikipedia.org For this compound, CPMD could be employed to investigate the proton transfer dynamics within its hydrogen-bonded assemblies and to explore the potential energy surface of its conformational changes. aps.orgaps.org